An In-depth Technical Guide to (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid
An In-depth Technical Guide to (S)-3-Amino-3-(3-cyanophenyl)propanoic Acid
Introduction: A Strategic Building Block in Modern Drug Discovery
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid is a non-canonical, chiral β-amino acid that has garnered significant attention as a valuable building block in pharmaceutical research and development. Unlike their proteinogenic α-amino acid counterparts, β-amino acids feature an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts profound and advantageous properties, most notably enhanced stability against enzymatic degradation.[1]
The subject of this guide, with its specific (S)-stereochemistry and a meta-substituted cyanophenyl group, is of particular interest in the field of neuroscience.[2] It serves as a selective modulator of neurotransmitter receptors, making it a promising scaffold for developing novel therapeutics for neurological disorders, including depression and anxiety.[2] This document provides a comprehensive technical overview of its core basic properties, analytical validation, and strategic applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The properties of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid are summarized below.
Core Data and Identifiers
A consistent and accurate identification is paramount for regulatory and research integrity.
| Property | Value | Source |
| IUPAC Name | (3S)-3-amino-3-(3-cyanophenyl)propanoic acid | [3] |
| Synonyms | L-β-Phe(3-CN)-OH, (S)-3-Cyano-β-phenylalanine | [2] |
| CAS Number | 791778-00-2 | [2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [2] |
| Molecular Weight | 190.20 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Purity | ≥ 98% (as determined by HPLC) | [2] |
Structural Analysis
The molecule's functionality is derived from its unique three-dimensional arrangement.
-
β-Amino Acid Backbone: The propanoic acid core with the amino group on the β-carbon (C3) is the defining feature. This structure provides resistance to peptidases, a critical advantage for developing peptide-based drugs with improved in vivo half-lives.
-
Chiral Center: The C3 carbon, bonded to the amino group and the cyanophenyl ring, is a stereocenter. The specified (S)-configuration is crucial for its specific biological activity, as molecular recognition by receptors and enzymes is highly stereospecific.
-
3-Cyanophenyl Group: The phenyl ring provides a rigid scaffold for interaction with biological targets. The electron-withdrawing cyano (-C≡N) group at the meta-position influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor, potentially fine-tuning binding affinity and selectivity for its target receptors.
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior.
| Computed Property | Value | Source |
| XLogP3 | -2.2 | [3] |
| Polar Surface Area | 87.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The negative XLogP3 value suggests a high degree of hydrophilicity, consistent with a zwitterionic amino acid structure at physiological pH.
Basicity and Acidity Profile
-
Carboxylic Acid (pKa₁): Expected to be in the range of 3.5 - 4.5 . The acidity of the carboxylic proton is a defining feature.
-
Ammonium Group (pKa₂): Expected to be in the range of 9.0 - 10.0 . This reflects the basicity of the β-amino group.
The presence of the electron-withdrawing cyanophenyl group may slightly increase the acidity (lower the pKa) of both functional groups compared to an unsubstituted β-phenylalanine analog.
Applications in Drug Discovery and Neuroscience
The unique structural features of (S)-3-Amino-3-(3-cyanophenyl)propanoic acid make it a highly sought-after intermediate and research tool.
-
Neuroscience Research: This compound is a valuable tool for studying neurotransmitter systems.[2][4] Its ability to selectively modulate receptors, such as glutamate receptors, makes it instrumental in probing synaptic transmission and plasticity, which are fundamental to learning and memory.[4]
-
Pharmaceutical Development: It is a key building block in the synthesis of novel drugs targeting neurological disorders.[2][5] Researchers have leveraged this scaffold to develop potential treatments for conditions like depression and anxiety by enhancing cognitive function and providing neuroprotection.[2]
-
Biochemical Assays: The compound can be employed in various assays to measure the activity of enzymes involved in amino acid metabolism, aiding in the elucidation of complex metabolic pathways.[2][4]
-
Analytical Chemistry: It serves as a standard in chromatography and mass spectrometry for the precise identification and quantification of amino acids in complex biological samples.[4]
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous analysis of enantiomerically pure β-amino acids are critical for their application. While numerous methods exist for the asymmetric synthesis of β-amino acids, a conceptual workflow is presented below, followed by a self-validating analytical protocol.[6][7][8]
Conceptual Asymmetric Synthesis Workflow
The enantioselective synthesis of chiral β-amino acids is a well-established field in organic chemistry.[7][9] A common strategy involves the asymmetric conjugate addition of an amine source to a cinnamic acid derivative.
Caption: Conceptual workflow for the asymmetric synthesis and purification of the target β-amino acid.
Experimental Protocol: Purity Determination by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like amino acids.[2] A reversed-phase method separates compounds based on their hydrophobicity. To enhance detection sensitivity, pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) is often employed, as it reacts with primary amines to form highly fluorescent products.[10][11] This protocol ensures trustworthiness through a robust, reproducible, and quantitative system.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.[10]
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid reference standard and test sample.
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH adjusted to 4.1.[11]
-
Mobile Phase B: HPLC-grade Methanol or Acetonitrile.[11]
-
OPA derivatization reagent.[11]
-
HPLC-grade water.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the reference standard and test sample in HPLC-grade water to a final concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create calibration standards (e.g., 5, 50, 100, 250 nM).[11]
-
-
Derivatization:
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Construct a calibration curve from the peak areas of the reference standards.
-
Calculate the purity of the test sample by comparing its peak area to the main peak area and expressing it as a percentage of the total integrated peak area.
-
Caption: Workflow for HPLC-based purity analysis with pre-column derivatization.
Safety and Handling
Proper handling is essential to ensure personnel safety and maintain compound integrity. The following guidelines are based on standard practices for amino acid derivatives.[14][15][16]
Hazard Identification
| Exposure Route | Potential Hazard | Recommended Action |
| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Use in a well-ventilated area.[15] |
| Skin Contact | May cause skin irritation. | Avoid contact. Wear protective gloves. |
| Eye Contact | May cause serious eye irritation. | Wear safety goggles with side shields. |
| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.
-
Handling:
-
Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[15]
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid stands out as a strategically important molecule in the landscape of medicinal chemistry. Its identity as a chiral β-amino acid provides a backbone with enhanced proteolytic stability, while the cyanophenyl moiety offers specific electronic and steric properties for fine-tuning interactions with complex biological targets. For research and drug development professionals, a thorough understanding of its basic physicochemical properties, validated analytical methods, and proper handling procedures is fundamental to unlocking its full potential in the pursuit of novel therapeutics, particularly within the challenging domain of neuroscience.
References
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health (NIH). [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Crossref. [Link]
-
(S)-3-Amino-3-(3-cyanophenyl)propionic acid. J&K Scientific. [Link]
-
Amino acid analysis. US Pharmacopeia (USP). [Link]
-
Determination of Amino Acid Concentrations using HPLC. BCO-DMO. [Link]
-
analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences. [Link]
-
HPLC method and sample preparation for amino acids? ResearchGate. [Link]
-
(S)-3-Amino-3-(3-cyanophenyl)propanoic acid. PubChem. [Link]
-
(S)-3-Amino-3-(4-cyanophenyl)propionic acid. J&K Scientific. [Link]
-
Safety Data Sheet: Amino acid. Carl ROTH. [Link]
-
(2S)-2-AMINO-3-(3-CYANOPHENYL)PROPANOIC ACID. Matrix Fine Chemicals. [Link]
-
Voluntary safety information following the Safety Data Sheet format. Carl ROTH. [Link]
-
Safety Data Sheet for Amino Acid Mixture. NEB. [Link]
-
Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]
-
Advancing Neurological Research with Specialized Amino Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C10H10N2O2 | CID 7016479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 10. usp.org [usp.org]
- 11. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 12. researchgate.net [researchgate.net]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. carlroth.com [carlroth.com]
- 15. carlroth.com [carlroth.com]
- 16. neb.com [neb.com]
- 17. bachem.com [bachem.com]




